

# ARV-393: A Technical Guide to a Novel BCL6-Targeting PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ARV-393 is an investigational, orally bioavailable small molecule classified as a PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1] Developed by Arvinas Inc., ARV-393 represents a novel therapeutic approach for hematologic malignancies, particularly non-Hodgkin's lymphoma (NHL), where BCL6 is a key oncogenic driver.[1][2] This document provides a comprehensive technical overview of ARV-393, including its mechanism of action, preclinical data, and ongoing clinical development.

# Core Mechanism of Action: Targeted Protein Degradation

**ARV-393** operates through the PROTAC mechanism, a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins.[3] As a heterobifunctional molecule, **ARV-393** consists of three key components: a ligand that binds to the BCL6 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4]

The mechanism of action unfolds as follows:







- Ternary Complex Formation: ARV-393 simultaneously binds to both the BCL6 protein and the CRBN E3 ligase, forming a ternary complex.[5]
- Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the BCL6 protein.
- Proteasomal Degradation: The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome.[5]
- Catalytic Cycle: After degradation of the target protein, ARV-393 is released and can engage another BCL6 protein, enabling a catalytic cycle of degradation.[5]

This approach of targeted protein degradation offers potential advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable" and the potential for a more profound and durable biological effect.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ARV-393: A Technical Guide to a Novel BCL6-Targeting PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365025#what-is-arv-393-and-how-does-it-work]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com